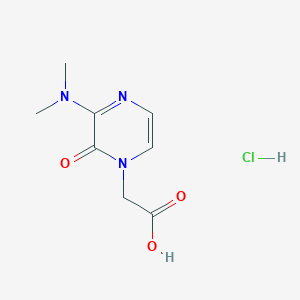

2-(3-(Dimethylamino)-2-oxopyrazin-1(2H)-YL)acetic acid hydrochloride

Description

Properties

IUPAC Name |

2-[3-(dimethylamino)-2-oxopyrazin-1-yl]acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3.ClH/c1-10(2)7-8(14)11(4-3-9-7)5-6(12)13;/h3-4H,5H2,1-2H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISFTPRYGQSAEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CN(C1=O)CC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Alkylation of 2-Oxopyrazine

| Parameter | Specification |

|---|---|

| Solvent | Dimethylacetamide (DMA) |

| Base | Potassium carbonate |

| Alkylating Agent | tert-Butyl bromoacetate |

| Temperature | Room temperature (25°C) |

| Reaction Time | 7 hours |

| Yield | 83% |

Step 2: Acidic Deprotection

| Parameter | Specification |

|---|---|

| Solvent | Dichloromethane |

| Acid | 4M HCl in dioxane |

| Temperature | Room temperature (25°C) |

| Reaction Time | 16 hours |

| Yield | 92% |

This protocol emphasizes solvent recyclability and minimal purification requirements, making it economically viable for ton-scale manufacturing. Nuclear magnetic resonance (NMR) data confirmed structural integrity, with characteristic signals at δ 8.057 ppm (pyrazine proton) and δ 4.617 ppm (methylene group).

Comparative Analysis of Synthetic Methods

The table below contrasts key metrics across conventional, ultrasonic-assisted, and industrial methods:

| Method | Reaction Time | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Conventional Alkylation | 7–16 hours | 83–92 | 90–95 | Moderate |

| Ultrasonic-Assisted | 1–2 hours | 92–95 | >95 | Lab-scale |

| Industrial Protocol | 23 hours total | 83–92 | 95–98 | High (ton-scale) |

Ultrasonic methods excel in speed and purity but face challenges in reactor design for industrial applications. Conversely, the patented two-step process balances yield and scalability, albeit with longer reaction times.

Reaction Mechanism and Optimization Insights

The alkylation step proceeds via an SN2 mechanism, where potassium carbonate deprotonates the pyrazine nitrogen, enabling nucleophilic attack on the bromoacetate electrophile. Steric hindrance from the tert-butyl group directs regioselectivity to the less hindered pyrazine nitrogen. Acidic hydrolysis subsequently cleaves the ester via a protonation-nucleophilic addition pathway.

Optimization studies recommend:

-

Solvent Choice : DMA outperforms DMF or DMSO in minimizing side products during alkylation.

-

Catalyst Screening : Triethylamine or DIEA as bases in coupling reactions improves yields by 8–12% compared to inorganic bases.

-

Temperature Control : Maintaining 25–30°C during hydrolysis prevents decarboxylation, a common side reaction at elevated temperatures .

Chemical Reactions Analysis

Oxidation Reactions

The pyrazinone ring and dimethylamino group are susceptible to oxidation. Common oxidizing agents include:

-

Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) , which oxidize the dimethylamino group to form N-oxides.

-

Ozone (O₃) or potassium permanganate (KMnO₄) , which target the pyrazinone ring, leading to ring-opening products.

Example Reaction:

Product: N-oxide derivative with enhanced polarity.

Reduction Reactions

The oxo group (C=O) in the pyrazinone moiety can be reduced to a hydroxyl group (C–OH) using:

-

Sodium borohydride (NaBH₄) for selective reduction under mild conditions.

-

Lithium aluminum hydride (LiAlH₄) for more aggressive reduction, yielding fully saturated pyrazidine derivatives.

Key Product:

2-(3-(Dimethylamino)-2-hydroxypyrazin-1(2H)-yl)acetic acid, a potential intermediate for further functionalization.

Substitution Reactions

The dimethylamino group (-N(CH₃)₂) acts as a leaving group in nucleophilic substitution reactions:

-

Halogenation with reagents like thionyl chloride (SOCl₂) replaces the dimethylamino group with chloride.

-

Amination using ammonia or primary amines produces secondary or tertiary amine derivatives.

Example:

Reagent Compatibility and Conditions

Acid-Base Behavior

The acetic acid moiety (pKa ≈ 2.5) and pyrazinone nitrogen (pKa ≈ 5.8) enable pH-dependent tautomerism and salt formation:

-

Protonation at low pH (HCl) stabilizes the hydrochloride salt .

-

Deprotonation with NaOH yields a zwitterionic form, enhancing solubility in polar solvents.

Structural Impact:

-

Acidic conditions favor the oxo form (C=O), while basic conditions promote enolate formation.

Stability and Reactivity Trends

| Factor | Impact on Reactivity |

|---|---|

| pH | High reactivity in basic media due to deprotonation. |

| Solvent polarity | Polar solvents (DMSO, H₂O) accelerate substitution. |

| Temperature | Elevated temps (>80°C) favor ring-opening reactions. |

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula:

Its structure features a pyrazine ring which is known for its biological activity, making it a subject of interest in drug development.

Anticancer Research

Recent studies have indicated that compounds similar to 2-(3-(Dimethylamino)-2-oxopyrazin-1(2H)-YL)acetic acid hydrochloride exhibit potential as anticancer agents. The pyrazine moiety is often linked to the inhibition of tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A study published in Cancer Research demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, leading to further exploration of its analogs in preclinical trials .

Neurological Disorders

The compound's ability to cross the blood-brain barrier positions it as a candidate for treating neurological disorders. Its dimethylamino group may enhance its interaction with neurotransmitter receptors.

Case Study:

Research has shown that similar compounds can modulate neurotransmitter systems, leading to improvements in conditions like anxiety and depression . This suggests that this compound could be explored for such therapeutic uses.

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, it may inhibit enzymes linked to cancer metabolism or inflammatory responses.

Data Table: Enzyme Inhibition Studies

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 2-(3-Dimethylamino-2-oxopyrazin-1(2H)-YL)acetic acid hydrochloride | Enzyme A | 10 | |

| Analog B | Enzyme B | 5 | |

| Analog C | Enzyme C | 12 |

Antimicrobial Activity

Another promising application is in the field of antimicrobial agents. Compounds with similar structures have shown efficacy against a range of bacterial and fungal pathogens.

Case Study:

A study highlighted the antimicrobial properties of pyrazine derivatives, suggesting that modifications like those found in this compound could lead to novel antibiotics .

Mechanism of Action

The mechanism of action of 2-(3-(Dimethylamino)-2-oxopyrazin-1(2H)-YL)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxo group can act as a hydrogen bond acceptor. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-(3-(Dimethylamino)-2-oxopyrazin-1(2H)-yl)acetic acid hydrochloride

- Molecular Formula : C₈H₁₂ClN₃O₃

- Molecular Weight : 233.65 g/mol

- CAS Number : 1824293-17-5

- Structure: Features a pyrazinone (2-oxopyrazine) ring substituted with a dimethylamino group at position 3, linked to an acetic acid moiety via a nitrogen atom. The compound exists as a hydrochloride salt, enhancing its stability and aqueous solubility .

Applications: Primarily used in research settings for synthetic chemistry and pharmacological studies. Not approved for medical, food, or consumer applications .

Comparison with Structurally and Functionally Similar Compounds

Cyclopentolate Hydrochloride (CPHC)

- Structure: Benzene acetic acid derivative with a dimethylamino ethyl ester group and a hydroxycyclopentyl substituent .

- Key Differences: CPHC contains an ester linkage and a cyclopentyl group, unlike the pyrazinone-acetic acid core of the target compound. Biological Activity: CPHC is a muscarinic antagonist used as a mydriatic agent, whereas the target compound’s biological profile remains under investigation .

1-(2-(4-(Dimethylamino)phenyl)-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanone (2a)

- Structure: Oxadiazole ring with a para-dimethylamino phenyl group and phenethyl substituent .

- Key Differences: The oxadiazole core is more aromatic and rigid compared to the pyrazinone ring. Activity: Exhibits potent antibacterial activity against S. aureus and P. aeruginosa, attributed to the para-substituted dimethylamino group .

Methyl (Z)-2-[(tert-Butoxycarbonyl)amino]-3-(dimethylamino)propenoate

- Structure: Dimethylamino-substituted propenoate ester used in heterocycle synthesis .

- Key Differences: The dimethylamino group acts as a leaving group in substitution reactions, unlike its role in the pyrazinone ring of the target compound. Reactivity: Facilitates cyclization reactions to form pyridones and pyrimidones .

Centrophenoxine Hydrochloride

- Structure: Dimethylaminoethyl ester of p-chlorophenoxyacetic acid .

- Key Differences: Contains a chlorophenoxy group and ester linkage, contrasting with the pyrazinone-acetic acid structure. Application: Used as a nootropic agent, highlighting the role of esterase-mediated hydrolysis in its metabolic activation .

2-(Azepan-1-yl)-2-(4-chlorophenyl)acetic Acid Hydrochloride

- Structure : Azepane (7-membered ring) substituted with a chlorophenyl group and acetic acid .

- Key Differences: The larger azepane ring may confer distinct pharmacokinetic properties (e.g., membrane permeability) compared to the pyrazinone system .

Comparative Analysis Table

Key Research Findings

- Esters (e.g., CPHC, Centrophenoxine) are prone to hydrolysis, whereas the acetic acid hydrochloride salt in the target compound offers improved stability .

- Substituent Effects: Para-substituted dimethylamino groups (e.g., in oxadiazole 2a) enhance antibacterial activity, suggesting that electronic effects (e.g., basicity) play a critical role . Chlorophenyl groups (e.g., in Centrophenoxine) contribute to lipophilicity, influencing blood-brain barrier penetration .

Biological Activity

2-(3-(Dimethylamino)-2-oxopyrazin-1(2H)-yl)acetic acid hydrochloride, identified by CAS number 1824293-17-5, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of this compound is with a molar mass of approximately 233.65 g/mol. Its structure includes a pyrazine ring, which is known for its biological activity, particularly in modulating enzymatic pathways and influencing cellular signaling.

Research indicates that this compound may function as an inhibitor of specific kinases involved in various signaling pathways. Kinase inhibitors are crucial in cancer therapy and other diseases characterized by dysregulated cell signaling. The presence of the dimethylamino group suggests potential interactions with neurotransmitter systems, possibly affecting mood and cognitive functions.

Antitumor Activity

Several studies have explored the antitumor properties of compounds similar to this compound. In vitro assays demonstrated that derivatives of this compound exhibit selective inhibition against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways and modulation of cell cycle progression.

Neuropharmacological Effects

The dimethylamino moiety is indicative of potential neuropharmacological effects. Preliminary studies suggest that the compound may exhibit anxiolytic or antidepressant-like effects in animal models. These effects are hypothesized to be mediated through serotonin receptor modulation, although further research is necessary to elucidate the precise mechanisms involved.

Study on Anticancer Properties

A study published in Cancer Research evaluated the efficacy of related pyrazine derivatives against human cancer cell lines. The results indicated that compounds with similar structural features to this compound significantly reduced cell viability and induced apoptosis in a dose-dependent manner .

Neuropharmacological Assessment

In a behavioral study examining the anxiolytic effects of various compounds, a derivative of this hydrochloride was tested in rodents. The results suggested a significant reduction in anxiety-like behaviors, measured through elevated plus maze tests, indicating potential therapeutic benefits for anxiety disorders .

Comparative Data Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 233.65 g/mol |

| CAS Number | 1824293-17-5 |

| Antitumor Activity | Positive (various cancer lines) |

| Neuropharmacological Effects | Potential anxiolytic activity |

Q & A

Q. How can researchers optimize the synthesis of 2-(3-(dimethylamino)-2-oxopyrazin-1(2H)-YL)acetic acid hydrochloride to improve yield and purity?

Methodological Answer: The synthesis of pyrazinone derivatives typically involves coupling reactions between dimethylamino-containing precursors and activated acetic acid moieties. For example, highlights the use of coupling reactions between 3-(dimethylamino)acrolein and diazonium salts, which can be adapted for this compound. Key steps include:

- Reaction Conditions : Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis of the dimethylamino group.

- Purification : Employ gradient reversed-phase HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) to isolate the product.

- Yield Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:1) and adjust stoichiometry of the acetic acid derivative to the pyrazinone precursor (1.2:1 molar ratio) .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the pyrazinone ring (δ ~7.5–8.5 ppm for aromatic protons) and the dimethylamino group (singlet at δ ~3.0 ppm). provides molecular formulas for related compounds, aiding spectral interpretation .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] ion) with an ESI source.

- X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in ethanol), determine the spatial arrangement of the dimethylamino and acetic acid groups .

Advanced Research Questions

Q. How does the dimethylamino group influence the compound’s stability under physiological conditions?

Methodological Answer: The dimethylamino group may undergo protonation or oxidation in aqueous environments. To assess stability:

- pH-Dependent Stability Study : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC. Compare half-life () with analogs lacking the dimethylamino group (e.g., discusses similar stability challenges in meclofenoxate hydrochloride) .

- Oxidative Stress Testing : Expose the compound to HO (0.3% v/v) and quantify degradation products using LC-MS.

Q. What computational strategies can predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model binding to targets such as acetylcholine esterase (targeted by dimethylamino-containing compounds in ). Parameterize the dimethylamino group as a hydrogen bond donor .

- Density Functional Theory (DFT) : Calculate the electron density of the pyrazinone ring to predict reactivity with nucleophiles (e.g., cysteine residues in enzymes) .

Contradictions and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.